

Application Note: Surface Saturation Kinetics of $\text{Ti}(\text{NMe}_2)_2(\text{NEt}_2)_2$ on Silicon

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Compound of Interest

Compound Name: *Bis(diethylamino)bis(dimethylamino)titanium*

Cat. No.: B13839897

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Executive Summary

$\text{Ti}(\text{NMe}_2)_2(\text{NEt}_2)_2$ is a heteroleptic titanium precursor developed to bridge the performance gap between the two industry-standard homoleptic amides: TDMAT (Tetrakis(dimethylamido)titanium) and TDEAT (Tetrakis(diethylamido)titanium).

While TDMAT offers high volatility but suffers from low thermal stability (leading to parasitic CVD), and TDEAT offers better stability but lower reactivity and vapor pressure, the mixed-ligand $\text{Ti}(\text{NMe}_2)_2(\text{NEt}_2)_2$ aims to optimize the ALD process window. This guide details the protocol for determining its surface saturation kinetics, a critical step in validating true self-limiting ALD growth on silicon substrates.

Mechanistic Grounding

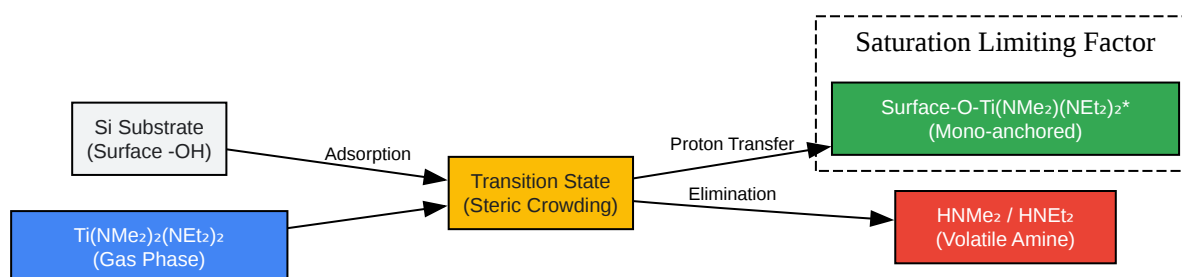
The Heteroleptic Advantage

The surface chemistry of amido-titanium precursors on silicon (specifically SiO_2/Si or H-Si) is driven by transamination. The precursor reacts with surface hydroxyl ($-\text{OH}$) or amine ($-\text{NH}_x$) groups, releasing the protonated ligand as a volatile byproduct.

- TDMAT: Sterically unhindered, reacts fast, but prone to unimolecular decomposition (CVD-like growth).
- $\text{Ti}(\text{NMe}_2)_2(\text{NEt}_2)_2$: The presence of bulkier diethylamido ($-\text{NEt}_2$) ligands increases the activation energy for thermal decomposition, widening the ALD window, while the dimethylamido ($-\text{NMe}_2$) ligands maintain sufficient volatility for efficient delivery.

Chemisorption Pathway

The saturation kinetics are governed by the steric bulk of the ligands remaining on the surface after the initial "anchor" reaction.



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Figure 1: Transamination mechanism. The saturation is self-limited when the bulky ligands of chemisorbed species sterically block adjacent -OH sites.

Experimental Protocol: Saturation Kinetics

Objective: Generate a Saturation Curve (Growth Per Cycle vs. Precursor Pulse Time) to determine the minimum dose required for monolayer coverage (

) and verify the absence of CVD (parasitic growth).

Materials & Equipment

- Precursor: $\text{Ti}(\text{NMe}_2)_2(\text{NEt}_2)_2$ (99.99% purity).
- Source Temp: 40°C - 60°C (Precursor is liquid; adjust to achieve ~0.1 Torr vapor pressure).

- Substrate: Si(100) with 10-20 Å chemical oxide (hydrophilic) or HF-dipped (hydrophobic).
Note: Oxide surfaces initiate nucleation faster.
- Carrier Gas: Ultra-high purity N₂ or Ar (Flow: 20-50 sccm).
- Reactor Pressure: 0.1 - 1.0 Torr.

Workflow: The Saturation Experiment

Execute the following ALD cycles while varying the Ti-Pulse time. Keep all other parameters constant.

Step	Parameter	Value (Standard)	Notes
1. Substrate Temp		200°C	Optimal window for amides (150-250°C).
2. Ti Pulse		Variable (0.1s - 5.0s)	The Independent Variable.
3. Ti Purge		10.0s	Must be long enough to clear physisorbed species.
4. Reactant Pulse		0.5s (H ₂ O) or 5.0s (NH ₃)	Ensure reactant is saturating.
5. Reactant Purge		10.0s	Remove reaction byproducts.
6. Cycles		100 - 300	Sufficient thickness for Ellipsometry/XRR.

Protocol Steps

- Baseline Check: Run a "Zero Dose" check (Reactant only) to ensure no background growth.
- Step-Up Series: Perform depositions with increasing Ti pulse times: 0.1s, 0.3s, 0.5s, 1.0s, 2.0s, 3.0s, 5.0s.

- Purge Verification: For the longest pulse (5.0s), run a second sample with double purge time (20s).
 - Logic: If GPC decreases with longer purge, the 5.0s pulse had a CVD component (physisorbed multilayers were contributing).
- Thickness Measurement: Measure film thickness using Spectroscopic Ellipsometry (Cauchy model for TiO₂/TiN).
- Calculation:

Data Analysis & Interpretation

The Saturation Curve

Plot GPC (Å/cycle) [Y-axis] vs. Ti Pulse Time (s) [X-axis].

- Regime A (Under-saturation): Steep rise in GPC. Surface sites are not fully occupied.[1]
- Regime B (Saturation Plateau): GPC levels off. This indicates the Self-Limiting ALD Window.
- Regime C (CVD/Decomposition): If GPC continues to rise linearly without plateauing, the precursor is thermally decomposing (Temperature is too high) or purging is insufficient.

Quantitative Fitting (Langmuir Isotherm)

To strictly quantify the kinetics, fit the data in Regime A & B to the Langmuir adsorption model:

Where:

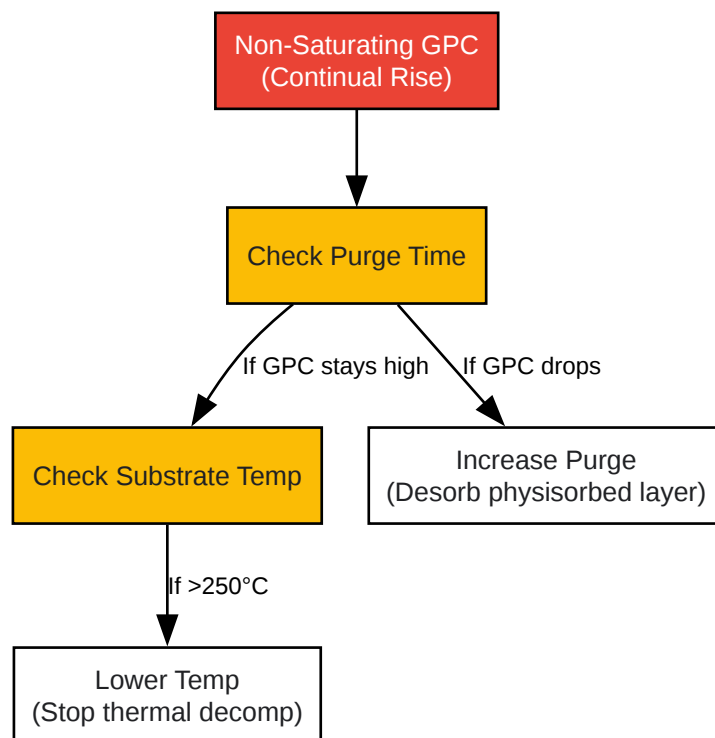
- = Fractional coverage (Normalized GPC).
- = Rate constant of adsorption.
- = Precursor partial pressure.
- = Pulse time.[2]

Expected Values (Reference Data)

Based on homologous precursors (TDMAT/TDEAT) and electronic structure data [1, 2], anticipate the following for $\text{Ti}(\text{NMe}_2)_2(\text{NEt}_2)_2$:

Parameter	Expected Value	Interpretation
Saturation Dose ()	1.0 - 2.0 s	Slightly slower than TDMAT due to steric bulk of Et groups.
GPC (TiO_2)	0.4 - 0.6 Å/cycle	Standard for steric-limited amido precursors.
GPC (TiN)	0.3 - 0.5 Å/cycle	Lower due to slower kinetics with NH_3 vs H_2O .
Thermal Window	< 275°C	Above this, expect CVD (decomposition).

Troubleshooting & Optimization



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Figure 2: Decision tree for diagnosing non-self-limiting growth.

- Issue: High Carbon Content in Film.
 - Cause: Incomplete ligand exchange or re-adsorption of amine byproducts.
 - Fix: Increase Reactant Pulse time ($\text{H}_2\text{O}/\text{NH}_3$) to drive the reaction to completion, or increase Purge times.
- Issue: Low Growth Rate ($< 0.3 \text{ \AA}/\text{cycle}$).
 - Cause: Steric hindrance of the $-\text{NEt}_2$ ligands blocking sites.
 - Fix: Increase substrate temperature (within stability window) to provide thermal energy for ligand elimination.

References

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